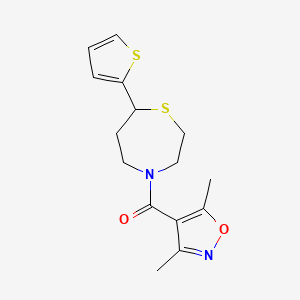
(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, also known as DT-010, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-010 is a small molecule that belongs to the family of isoxazole-thiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
This compound has shown significant potential in the development of novel chemotherapeutic tools. For instance, research on novel silver complexes that incorporate derivatives like this compound has demonstrated substantial in vitro antitumor activity. These complexes have been found to be more effective than the reference drug cisplatin against a panel of human cancer cell lines, including highly aggressive and intrinsically resistant small-cell lung carcinoma (SCLC) cells. The mechanism of action includes the ability of these complexes to accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to an imbalance in redox homeostasis and ultimately inducing cancer cell death through apoptosis (Pellei et al., 2023).
Antiviral and Antitumoral Activity
Additionally, derivatives featuring the core structure of (3,5-Dimethylisoxazol-4-yl) have been synthesized and evaluated for their antiviral and antitumoral activities. Subtle structural variations on the phenyl moiety of these compounds have allowed for tuning their biological properties toward either antiviral or antitumoral activity. This suggests the versatility of this chemical structure in developing compounds with targeted biological effects (Jilloju et al., 2021).
Synthetic and Spectral Characterization
The synthesis and characterization of similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been conducted to understand their structural and chemical properties. Studies include UV, IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These compounds' structural optimization and theoretical vibrational spectra interpretations have been performed using density functional theory calculations. Such research provides foundational knowledge for the further application and development of these compounds in various scientific fields (Shahana & Yardily, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have potential antioxidant, anti-inflammatory, and analgesic effects .
Mode of Action
It’s worth noting that many anti-inflammatory drugs act as cyclooxygenase inhibitors . This suggests that this compound might interact with its targets by inhibiting the action of cyclooxygenase, thereby reducing inflammation.
Biochemical Pathways
It’s known that the metabolic products of arachidonic acid, produced by the action of cyclooxygenase and lipoxygenase, play important roles in the inflammatory process . Therefore, this compound might affect these pathways.
Result of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory action . This suggests that this compound might also have similar effects.
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-10-14(11(2)19-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRVHQIURHREZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)
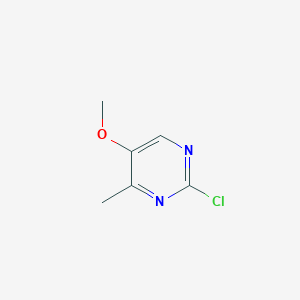

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)
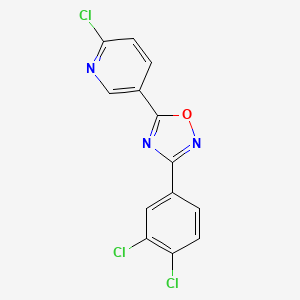
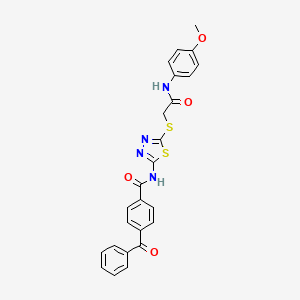
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
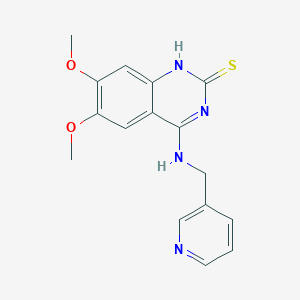
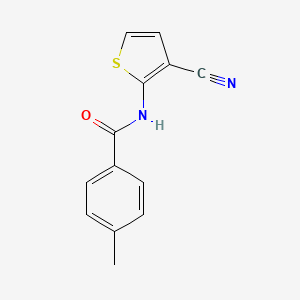
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)